molecular formula C21H18ClN5O5 B2450903 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1052604-24-6

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2450903
CAS RN: 1052604-24-6
M. Wt: 455.86
InChI Key: LLFGILDSZQTGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O5 and its molecular weight is 455.86. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Bioactivity

  • Condensed Bridgehead Nitrogen Heterocyclic Systems

    A study explored the synthesis and bioactivity of various nitrogen heterocyclic systems, including triazole derivatives. The compounds exhibited antibacterial, antifungal, and antitubercular activities, indicating the potential utility of similar structures in developing therapeutic agents (Shiradkar & Kale, 2006).

  • Regioselective Syntheses

    Research on the regioselective synthesis of formylpyrido[2,1-b]benzoxazoles revealed unexpected structural formations and proposed mechanisms involving chlorination and cyclization processes. This study highlights the complexity and potential of targeted chemical synthesis for generating novel compounds (Li et al., 2009).

  • In Silico Drug-likeness and Microbial Investigation

    An in-depth study synthesized and characterized a library of compounds for their drug-likeness, antibacterial, antifungal, and antimycobacterial activities. This research underscores the importance of computational and in vitro analyses in the early stages of drug discovery (Pandya et al., 2019).

Applications in Drug Design and Discovery

  • Green Synthesis of Analgesic and Antipyretic Agents

    A study demonstrated environmentally friendly synthesis routes for compounds with potential analgesic and antipyretic properties. This approach not only aligns with sustainable chemistry practices but also opens avenues for the discovery of new therapeutic agents (Reddy, Reddy, & Dubey, 2014).

  • Anthelmintic Evaluation of Novel Compounds

    Another research effort synthesized and evaluated the anthelmintic activity of novel compounds, showcasing the application of chemical synthesis in addressing parasitic infections. This highlights the potential of structurally diverse compounds in contributing to the development of new anthelmintic drugs (Kumar & Sahoo, 2014).

properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O5/c1-11-2-4-13(9-14(11)22)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-12-3-5-15-16(8-12)32-7-6-31-15/h2-5,8-9,18-19H,6-7,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFGILDSZQTGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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